molecular formula C44H88NO8P B11936095 [(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B11936095
M. Wt: 825.4 g/mol
InChI Key: NRJAVPSFFCBXDT-PPNCBFJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps:

    Esterification: The initial step involves the esterification of octadecanoic acid with a deuterated alcohol under acidic conditions.

    Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Quaternization: The final step involves the quaternization of the phosphorylated intermediate with trimethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the deuterated octadecanoyloxy groups.

    Reduction: Reduction reactions can target the phosphate group, converting it to a phosphite or phosphonate.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or phosphites.

    Substitution: Products include various substituted phosphates or phosphonates.

Scientific Research Applications

Chemistry

The compound is used as a model molecule in studies involving deuterium labeling, which helps in understanding reaction mechanisms and kinetics.

Biology

In biological research, it serves as a probe for studying lipid metabolism and membrane dynamics due to its amphiphilic nature.

Medicine

Industry

In the industrial sector, it can be used in the formulation of specialized lubricants and surfactants due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with lipid bilayers and proteins. The deuterated octadecanoyloxy groups enhance its stability and resistance to metabolic degradation, while the phosphate group facilitates interactions with cellular components. Molecular targets include membrane proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-octadecanoyloxy-2-(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
  • [(2R)-3-octadecanoyloxy-2-(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Uniqueness

The presence of deuterium atoms in [(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate makes it unique. Deuterium labeling provides enhanced stability and allows for detailed mechanistic studies, setting it apart from its non-deuterated counterparts.

Properties

Molecular Formula

C44H88NO8P

Molecular Weight

825.4 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2,35D2,37D2

InChI Key

NRJAVPSFFCBXDT-PPNCBFJISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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